molecular formula C7H8BrN B107869 3-Bromo-2,5-dimethylpyridine CAS No. 17117-19-0

3-Bromo-2,5-dimethylpyridine

Cat. No. B107869
CAS RN: 17117-19-0
M. Wt: 186.05 g/mol
InChI Key: WQLGCLUHWCNWCG-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dimethylpyridine is a brominated pyridine derivative that is of interest due to its potential applications in various fields of chemistry, including organic synthesis and pharmaceuticals. The compound is characterized by the presence of a bromine atom and two methyl groups attached to a pyridine ring, which is a six-membered ring containing one nitrogen atom.

Synthesis Analysis

The synthesis of brominated pyridine derivatives often involves carbon-carbon coupling reactions, as seen in the preparation of related compounds such as 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . These reactions are typically catalyzed by palladium and can result in the formation of novel pyridine derivatives with interesting properties. Another approach to synthesizing brominated pyridine derivatives is through the bromination of amino-pyridines, which can yield compounds like 3-amino-2-bromo-pyridine and 3-amino-2,6-dibromo-pyridine .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be elucidated using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations. For instance, the crystal structures of 3-bromo-5-hydroxy-2,6-dimethylpyridine and related compounds have been determined, revealing details about their conformation and hydrogen bonding patterns . DFT studies can complement experimental findings by providing insights into the optimized molecular geometry and electronic structure of these compounds .

Chemical Reactions Analysis

Brominated pyridine derivatives can participate in various chemical reactions due to the presence of the reactive bromine atom. For example, the bromination of 3-amino- and 3-dimethylamino-pyridine leads to selective substitution at specific positions on the pyridine ring . Additionally, these compounds can undergo condensation reactions to form new polyheterocyclic ring systems, as demonstrated by the synthesis of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be characterized using spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy. These methods provide information about the vibrational modes, electronic transitions, and chemical environments within the molecule . The molecular electrostatic potential (MEP) mapping can reveal the distribution of electron density across the molecule, indicating regions that are prone to nucleophilic or electrophilic attack . Additionally, the thermal stability of these compounds can be assessed through thermal analysis, which is important for their practical applications .

Scientific Research Applications

  • Hydrogen Bonding Studies:

    • 3-Bromo-2,5-dimethylpyridine and its derivatives have been studied for their structural and spectroscopic properties, focusing on hydrogen bonding. Research has shown the molecular conformation and vibrational characteristics of compounds like 3-bromo-5-hydroxy-2,6-dimethylpyridine, providing insights into asymmetric hydrogen bonding in these molecules (Hanuza et al., 1997).
  • Catalysis in Organic Synthesis:

    • The compound has been used in catalytic processes for C(sp3)–H alkenylation. Studies have shown that cationic alkylhafnium complexes can facilitate the stereoselective synthesis of trisubstituted alkenes from 2,6-dimethylpyridines and internal alkynes, demonstrating its utility in complex organic synthesis (Lopez et al., 2016).
  • Reactions in Organic Chemistry:

    • Research has explored the reactions of 3-bromo-2,5-dimethylpyridine in various organic transformations. For example, reactions with allenic carbenes leading to alkenylquinolines and alkynyl- and allenyl-3H-indoles have been documented, showcasing the compound's reactivity and versatility in organic reactions (Landor et al., 1976).
  • Surface Characterization Studies:

    • It has been used to study the acid surfaces of materials like γ-Al2O3 and decationated Y zeolites. The compound's adsorption properties help in understanding the types and strength of Lewis and Bronsted acid sites in these materials (Corma et al., 1984).
  • Radioactive Material Extraction:

    • A derivative of 3-bromo-2,5-dimethylpyridine has been explored for the extraction of radioactive materials like UO22+ and Th4+ in ionic liquid systems. This research contributes to the development of efficient and selective separation processes for nuclear waste management (Pandey et al., 2020).
  • Synthesis of Polyheterocyclic Compounds:

    • The compound has been used as a precursor in the synthesis of new polyheterocyclic ring systems, demonstrating its role in creating complex molecular architectures, which could have implications in drug discovery and materials science (Abdel‐Latif et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, 6-Bromo-2,4-dimethylpyridine-3-boronic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Similar precautions should be taken when handling 3-Bromo-2,5-dimethylpyridine.

properties

IUPAC Name

3-bromo-2,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-7(8)6(2)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLGCLUHWCNWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554058
Record name 3-Bromo-2,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,5-dimethylpyridine

CAS RN

17117-19-0
Record name 3-Bromo-2,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RJ Martens, HJ Den Hertog - Recueil des Travaux Chimiques …, 1967 - Wiley Online Library
The action of potassium amide in liquid ammonia on the N‐oxides of 2‐, 3‐ and 4‐bromopyridine, 3‐fluoropyridine, 2‐ and 3‐bromo‐4‐methylpyridine, 3‐ and 4‐bromo‐5‐…
Number of citations: 21 onlinelibrary.wiley.com
I Abdiaj, C Bottecchia, J Alcazar, T Noёl - Synthesis, 2017 - thieme-connect.com
We report a continuous-flow protocol for the trifluoromethylation of arenes, heteroarenes, and benzofused heterocycles. This photoredox methodology relies on the use of solid sodium …
Number of citations: 49 www.thieme-connect.com
W Adam, A Grimison, R Hoffmann - Journal of the American …, 1969 - ACS Publications
The electronic structures of all of the possible 1, 2-, 1, 3-, and 1, 4-didehydroaromatic intermediates derived from pyridine and the diazines (hetaryne intermediates) have been …
Number of citations: 100 pubs.acs.org
I Abdiaj - 2018 - helvia.uco.es
As mentioned in the general introduction (Chapter 1), light has long been recognized as a valuable tool for performing efficient organic reactions. It allows access to complex molecules …
Number of citations: 0 helvia.uco.es

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